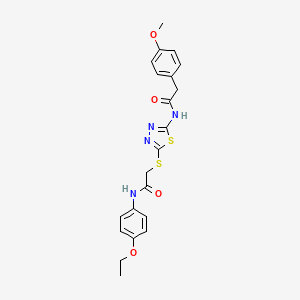![molecular formula C19H19FN4O2S B2546666 2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide CAS No. 2034346-94-4](/img/structure/B2546666.png)
2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenoxy group, a thiazolo[5,4-b]pyridin-2-yl group, and a piperidin-4-yl group. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.科学的研究の応用
Antiproliferative Activity and Cancer Research
Derivatives related to the chemical structure mentioned have been synthesized and evaluated for their anticancer properties. For example, the synthesis of pyridine linked thiazole hybrids has shown promising anticancer activity against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). Docking studies have provided insights into the binding sites of these compounds with specific protein targets, suggesting a potential mechanism of action in inhibiting cancer cell growth (Alaa M. Alqahtani, A. Bayazeed, 2020).
Enzyme Inhibition for Therapeutic Applications
Certain derivatives have been identified as potent inhibitors of specific enzymes, contributing to their therapeutic potential. For instance, studies have explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, aiming to improve metabolic stability and reduce undesirable metabolic pathways. This research provides valuable insights into the development of new therapeutic agents targeting cancer and other diseases (Markian M Stec et al., 2011).
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of related compounds has also been significant. For example, substituted 2-aminobenzothiazoles derivatives have been synthesized and evaluated for their docking properties and antimicrobial activity, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. Such studies are crucial for the development of new antimicrobial agents in the face of growing antibiotic resistance (D. G. Anuse et al., 2019).
Insecticidal Activity
Additionally, the insecticidal properties of pyridine derivatives have been explored, demonstrating significant activity against pests such as the cowpea aphid, Aphis craccivora Koch. This research holds promise for the development of novel, more effective insecticides, contributing to agricultural pest management strategies (E. A. Bakhite et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-13-3-5-15(6-4-13)26-12-17(25)22-14-7-10-24(11-8-14)19-23-16-2-1-9-21-18(16)27-19/h1-6,9,14H,7-8,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDCIQRZSXAJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2546585.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2546586.png)
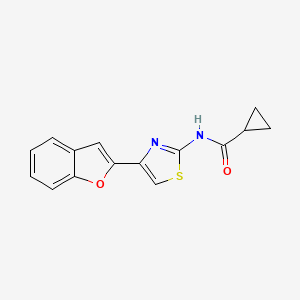
![[4-[5-Amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B2546588.png)
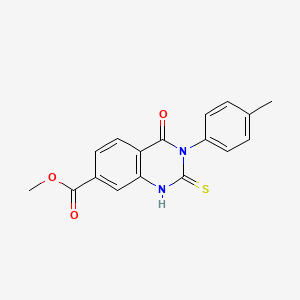
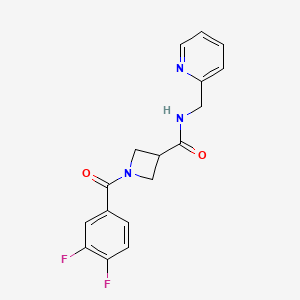
![8-(4-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2546597.png)
![[2-(1-Adamantyl)ethoxy]acetic acid](/img/structure/B2546598.png)

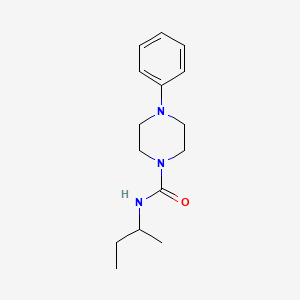

![6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2546603.png)
